

Technical Monograph: **-(3-Chloro-4-fluorophenyl)acetamide**

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Compound of Interest

Compound Name: *N*-(3-Chloro-4-fluorophenyl)acetamide

CAS No.: 877-90-7

Cat. No.: B1580425

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CAS: 877-90-7 | Role: Pharmaceutical Intermediate & Impurity Standard[2]

Chemical Identity & Nomenclature Analysis

The systematic IUPAC name

-(3-Chloro-4-fluorophenyl)acetamide encodes the precise regiochemistry required for its biological activity and analytical identification.[1]

Nomenclature Breakdown

Component	Structural Significance
Acetamide	The parent scaffold (). ^{[1][2]} Acts as a hydrogen bond donor/acceptor, critical for binding affinity in protein pockets.
-phenyl	Designates the nitrogen atom of the acetamide is attached to a phenyl ring (an acetanilide derivative). ^[1]
4-Fluoro	A fluorine atom at the para position. ^[1] Enhances metabolic stability by blocking P450 oxidation at the reactive para site common in acetanilides (e.g., Paracetamol).
3-Chloro	A chlorine atom at the meta position. ^[1] Adds lipophilicity () and steric bulk, often used to lock conformation or fill hydrophobic pockets in enzymes (e.g., EGFR kinases).

Synonyms: 3'-Chloro-4'-fluoroacetanilide; Dacomitinib Impurity 25.^[3]

Synthetic Pathways & Process Chemistry

High-purity synthesis of this compound is essential when using it as an impurity standard for drug release testing.^[1] Below are two validated protocols: Method A (Green/Scalable) and Method B (Traditional/High-Throughput).

Method A: Glacial Acetic Acid Reflux (Recommended)

This method avoids chlorinated solvents and aggressive acylating agents, making it safer for scale-up.^[1]

- Precursor: 3-Chloro-4-fluoroaniline (CAS 367-21-5).^{[1][4][5]}
- Reagent: Glacial Acetic Acid (Solvent & Reagent).

- Thermodynamics: Endothermic activation; requires reflux.

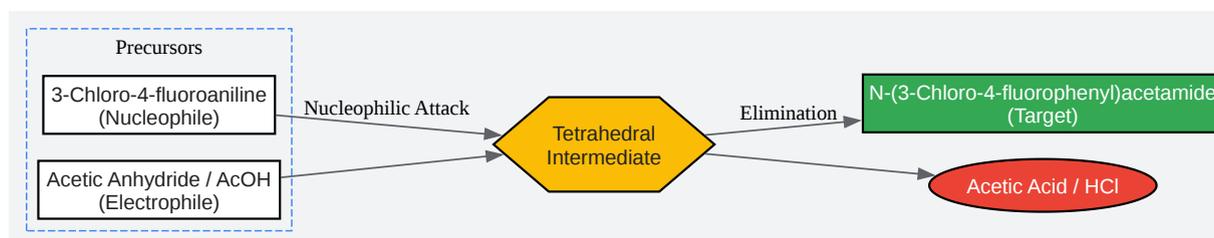
Protocol:

- Charge: Dissolve 1.0 eq of 3-Chloro-4-fluoroaniline in 20 volumes of Glacial Acetic Acid.
- Reaction: Reflux at 118°C for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7) until amine spot () disappears.
- Quench: Cool mixture to room temperature. Pour slowly into 5 volumes of ice-cold water with vigorous stirring.
- Isolation: The product precipitates as a solid. Filter under vacuum.[5][6]
- Purification: Recrystallize from DMF or Ethanol/Water to yield orange/white blocks.
- Yield: Typically 85–92%.[1]

Method B: Acyl Chloride Acetylation

Best for small-scale, rapid synthesis where anhydrous conditions are maintained.

- Reagents: Acetyl Chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).
- Conditions:
, 2 hours.



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Figure 1: Reaction mechanism for the acetylation of 3-chloro-4-fluoroaniline.[1] The nucleophilic amine attacks the carbonyl carbon, followed by the elimination of the leaving group.

Analytical Characterization (Self-Validating Protocol)

To certify the identity of the synthesized material, the following spectral data must be matched. This serves as a self-validating system: if your data deviates significantly, the sample is impure.

Nuclear Magnetic Resonance (NMR)

- Solvent: DMSO-
- H NMR (400 MHz):
 - 10.15 (s, 1H,): Broad singlet, disappears on shake.
 - 7.95 (dd, 1H, Ar-): Meta to F, ortho to Cl. Shows coupling to F () and meta coupling.
 - 7.50 (m, 1H, Ar-): Proximity to Nitrogen affects shift.
 - 7.35 (t, 1H, Ar-): Ortho to F. Large coupling (~9 Hz) creates a pseudo-triplet.
 - 2.06 (s, 3H,

): Characteristic acetamide methyl singlet.

Mass Spectrometry (LC-MS)

- Ionization: ESI+ (Electrospray Ionization).[1]
- Molecular Ion (

): Calculated: 188.02 Da. Found: 188.1 Da.
- Isotope Pattern: Look for the characteristic Chlorine isotope signature (

). You should see peaks at

188 and 190.

Crystallography[1]

- Crystal System: Monoclinic, Space group

.[1]
- Melting Point: 110–111 °C (384 K).[1] Note: Impurities often depress this to <105 °C.

Biological Context & Drug Development

This compound is not just a chemical curiosity; it is a "Privileged Structure" in medicinal chemistry.

Role as "Dacomitinib Impurity 25"

Dacomitinib is a second-generation EGFR tyrosine kinase inhibitor used for non-small cell lung cancer (NSCLC).[1]

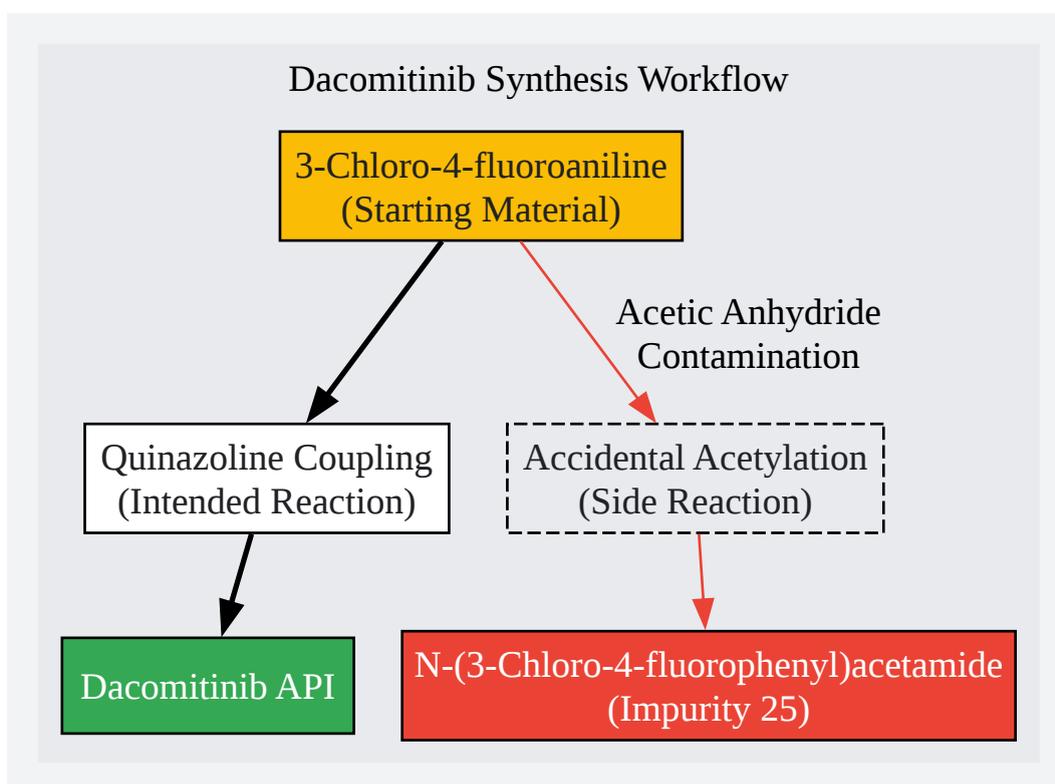
- Origin: Dacomitinib synthesis involves a 3-chloro-4-fluoroaniline moiety.[3][4][5][6] If the aniline starting material is exposed to acetylating agents (e.g., acetic anhydride used elsewhere in the process) before the quinazoline coupling, this acetamide impurity is formed.
- Control Strategy: Regulatory guidelines (ICH Q3A) require this impurity to be controlled, typically to <0.15% in the drug substance.

Bioisosterism vs. Acetaminophen

The compound is a di-halogenated analog of Acetaminophen (

-(4-hydroxyphenyl)acetamide).[1]

- **Metabolic Blockade:** In Acetaminophen, the 4-OH group is a site for glucuronidation. In this analog, the 4-F atom blocks this pathway.
- **Toxicity:** The 3-Cl/4-F substitution alters the formation of the toxic NAPQI metabolite, potentially changing the hepatotoxicity profile compared to the parent drug.



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Figure 2: Origin of **N-(3-Chloro-4-fluorophenyl)acetamide** as a process impurity during Dacomitinib manufacturing.[1][3][4][7]

Safety & Handling (GHS)

Signal Word:WARNING

Hazard Class	Code	Statement
Skin Irritation	H315	Causes skin irritation.[1][3]
Eye Irritation	H319	Causes serious eye irritation. [3]
STOT-SE	H335	May cause respiratory irritation.[3]

Handling Protocol:

- Use a fume hood to avoid inhalation of dust.
- Wear nitrile gloves. Halogenated anilines/acetanilides can be absorbed through the skin and may induce methemoglobinemia (though less potent than aniline itself).

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